

Spectroscopic Profile of 2-Bromo-5-chloroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-chloroaniline

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Bromo-5-chloroaniline**, a key intermediate in the development of pharmaceuticals and other advanced materials. The document, intended for researchers, scientists, and professionals in the field of drug development, offers a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data visualizations to facilitate research and development.

Introduction

2-Bromo-5-chloroaniline is a substituted aromatic amine whose structural integrity is paramount in its synthetic applications. Spectroscopic analysis provides the definitive fingerprint for its identification and purity assessment. This guide presents a consolidated repository of its ^1H NMR, ^{13}C NMR, FT-IR, and MS data, ensuring a reliable reference for quality control and structural confirmation.

Spectroscopic Data

The spectroscopic data for **2-Bromo-5-chloroaniline** has been compiled and organized into the following tables for clarity and ease of comparison.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data for **2-Bromo-5-chloroaniline** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.28	d	~2.3	H-6
~6.75	dd	~8.5, 2.3	H-4
~6.59	d	~8.5	H-3
~4.0 (broad s)	s	-	-NH ₂

Table 2: ^{13}C NMR Spectroscopic Data for **2-Bromo-5-chloroaniline** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Assignment
~145.8	C-1 (C-NH ₂)
~134.5	C-5 (C-Cl)
~130.8	C-3
~119.9	C-4
~116.3	C-6
~109.9	C-2 (C-Br)

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for **2-Bromo-5-chloroaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3440 - 3350	Strong, Broad	N-H Stretch (asymmetric & symmetric)
3080 - 3020	Medium	Aromatic C-H Stretch
1620 - 1580	Strong	N-H Bending (Scissoring)
1500 - 1400	Medium-Strong	Aromatic C=C Bending
1300 - 1250	Medium	C-N Stretch
880 - 800	Strong	C-H Out-of-plane Bending
750 - 690	Strong	C-Cl Stretch
650 - 550	Medium	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for **2-Bromo-5-chloroaniline**

m/z	Relative Intensity (%)	Assignment
205/207/209	High	[M] ⁺ (Molecular ion)
126/128	Moderate	[M - Br] ⁺
90	High	[M - Br - Cl] ⁺
63	Moderate	[C ₅ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

- Sample Preparation: A sample of **2-Bromo-5-chloroaniline** (approximately 10-20 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in deuterated chloroform (CDCl_3 , ~0.7 mL) in a 5 mm NMR tube. The solution is filtered if any particulate matter is present.
- Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition: A standard proton experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired. A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.

FT-IR Spectroscopy

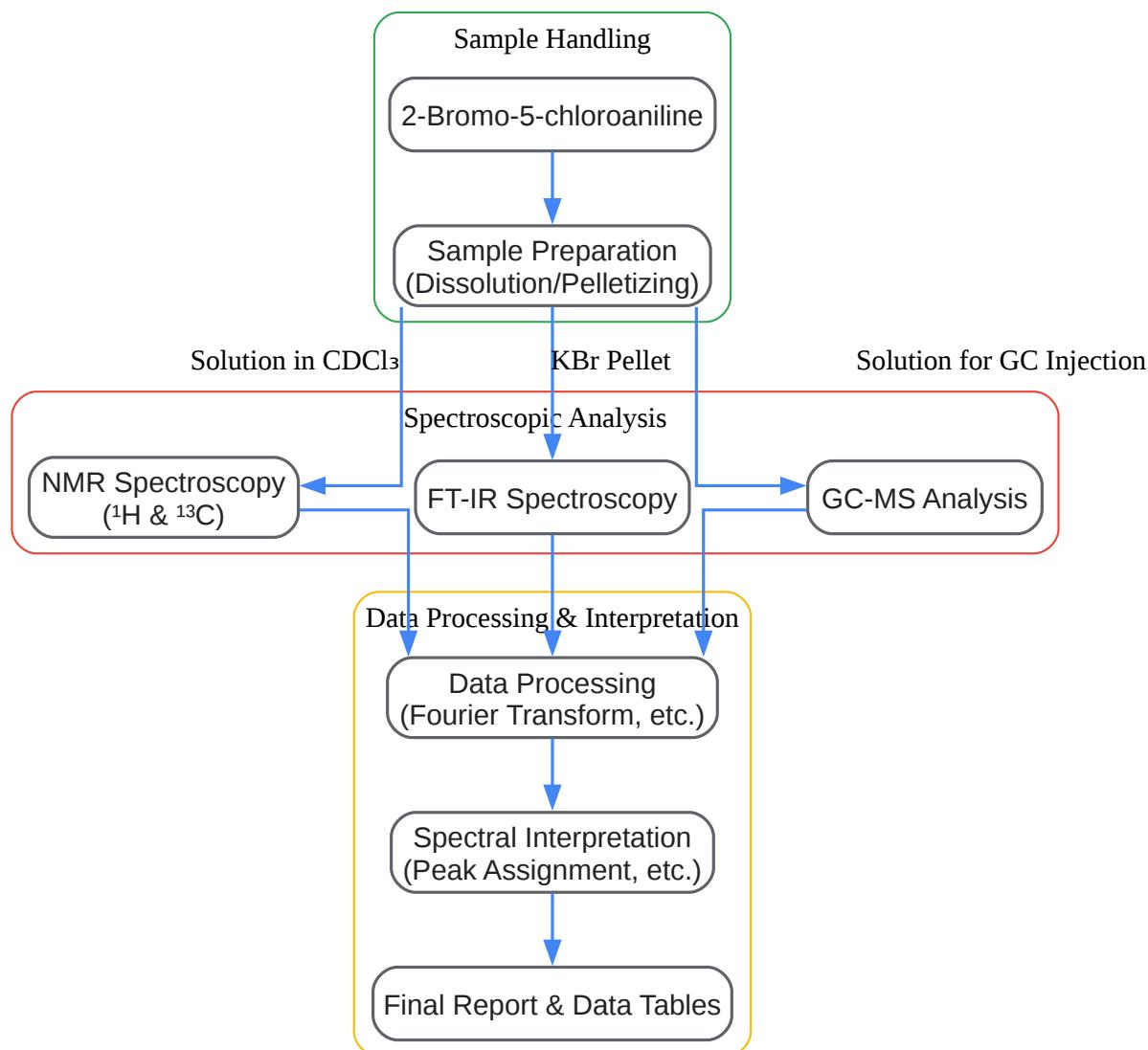
- Sample Preparation: A small amount of the solid **2-Bromo-5-chloroaniline** is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared spectrometer.
- Data Acquisition: A background spectrum of the KBr pellet is first recorded, followed by the spectrum of the sample pellet. The spectrum is typically scanned over the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure separation from any impurities.
- Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source is used.
- GC Conditions: A non-polar capillary column is used with helium as the carrier gas. The oven temperature is programmed to ramp from a low initial temperature to a final temperature that ensures the elution of the analyte.
- MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. The data is acquired over a mass range of m/z 50-300.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Bromo-5-chloroaniline**.



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A generalized workflow for the spectroscopic analysis of **2-Bromo-5-chloroaniline**.

This guide serves as a foundational resource for the accurate identification and characterization of **2-Bromo-5-chloroaniline**, supporting its application in high-purity chemical synthesis and drug development.

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